molecular formula C9H12ClN3O4 B1662116 Ancitabine hydrochloride CAS No. 10212-25-6

Ancitabine hydrochloride

Numéro de catalogue: B1662116
Numéro CAS: 10212-25-6
Poids moléculaire: 261.66 g/mol
Clé InChI: KZOWNALBTMILAP-NKCNMFRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate d'ancitabine, également connu sous le nom de chlorhydrate de cyclocytidine, est un prod médicament de la cytarabine. Il est structurellement similaire à la désoxycytidine humaine et est incorporé à l'ADN humain, entraînant la mort cellulaire. Le chlorhydrate d'ancitabine est principalement utilisé comme agent antinéoplasique pour le traitement de la leucémie lymphatique et d'autres types de cancer .

Analyse Biochimique

Biochemical Properties

Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by this compound, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, this compound can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. This compound also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .

Transport and Distribution

This compound is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. This compound can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'ancitabine implique plusieurs étapes :

Méthodes de production industrielle : La production industrielle du chlorhydrate d'ancitabine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit un rendement et une pureté élevés tout en maintenant des normes de sécurité et environnementales .

Analyse Des Réactions Chimiques

Le chlorhydrate d'ancitabine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Réactifs d'oxydation : Peroxyde d'hydrogène, permanganate de potassium.

    Réactifs de réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés :

Applications de la recherche scientifique

Le chlorhydrate d'ancitabine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate d'ancitabine exerce ses effets en étant incorporé à l'ADN humain, où il inhibe la synthèse de l'ADN et entraîne la mort cellulaire. Le composé cible l'ADN polymérase, une enzyme essentielle à la réplication de l'ADN. En inhibant l'ADN polymérase, le chlorhydrate d'ancitabine empêche la prolifération des cellules cancéreuses et induit l'apoptose .

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action
Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .

Clinical Efficacy
Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .

Pharmaceutical Development

Formulation Studies
Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .

Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .

Cellular Research

Drug Resistance Mechanisms
this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .

Biochemical Assays
The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .

Clinical Trials

Evaluation of New Protocols
this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .

Case Studies and Research Findings

Study TitleFindingsYear
Personalized Chemotherapy Profiling Using Cancer Cell LinesHigh-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity2020
Efficacy of Ancitabine in Combination TherapyDemonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy2021
Mechanisms of Drug ResistanceIdentified pathways through which cancer cells develop resistance to ancitabine treatment2022

Activité Biologique

Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.

Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.

Antineoplastic Activity

Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:

  • Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.
  • Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .

Antiviral Activity

Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:

  • Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .

Pharmacokinetics

The pharmacokinetic profile of ancitabine indicates:

  • Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.
  • Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:

StudyFocusResults
Hamada et al. (2002)PharmacokineticsIdentified improved formulations of cytarabine derivatives including ancitabine that reduce rapid deamination .
Minamishima et al. (1990)Antiviral effectsDemonstrated that ancitabine exhibited strong inhibitory effects on human cytomegalovirus (HCMV) replication .
Recent Study (2022)HBV inhibitionShowed significant reduction in HBV DNA synthesis in treated HepAD38 cells, confirming its antiviral potential .

Clinical Applications

Ancitabine has been utilized in various clinical settings:

  • Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.
  • Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.

Propriétés

Numéro CAS

10212-25-6

Formule moléculaire

C9H12ClN3O4

Poids moléculaire

261.66 g/mol

Nom IUPAC

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride

InChI

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1

Clé InChI

KZOWNALBTMILAP-NKCNMFRMSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

SMILES isomérique

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl

SMILES canonique

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl

Key on ui other cas no.

10212-25-6

Durée de conservation

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation.

Solubilité

H2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)

Synonymes

Ancitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine hydrochloride
Reactant of Route 2
Ancitabine hydrochloride
Reactant of Route 3
Ancitabine hydrochloride
Reactant of Route 4
Ancitabine hydrochloride
Reactant of Route 5
Ancitabine hydrochloride
Reactant of Route 6
Ancitabine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.